

Early phase clinical trials of AZD 3043

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An In-depth Technical Guide to the Early Phase Clinical Trials of AZD3043

This technical guide provides a comprehensive overview of the early phase clinical trials of AZD3043, a novel, metabolically labile sedative-hypnotic agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available quantitative data, experimental protocols, and key mechanistic insights.

Introduction

AZD3043 is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, designed to have a rapid onset and offset of action.[1][2][3][4] Its development was aimed at addressing the clinical need for a sedative-hypnotic agent with predictable and rapid recovery, particularly after prolonged infusions, a known limitation of agents like propofol.[1][4] The key feature of AZD3043 is its ester moiety, which is rapidly hydrolyzed by esterases in the blood and liver, leading to the formation of an inactive metabolite and consequently, a short duration of action.[1][2][3]

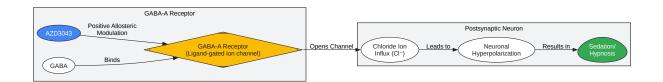
Mechanism of Action

AZD3043 exerts its sedative and hypnotic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.[1][2] [4] This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Signaling Pathway



The interaction of AZD3043 with the GABA-A receptor can be visualized as follows:



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Figure 1: Mechanism of Action of AZD3043 at the GABA-A Receptor.

In vitro studies have shown that AZD3043 potentiates GABA-A receptor-mediated chloride currents.[1][4] Furthermore, its effects are significantly reduced by point mutations in the β 2(N289M) and β 3(N290M) subunits of the GABA-A receptor, suggesting a molecular mechanism of action similar to that of propofol.[5] AZD3043 has also been shown to directly activate GABA-A receptors and its action is not dependent on the presence of the γ 2-subunit. [5]

Beyond its primary target, AZD3043 has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). Studies on human nAChR subtypes expressed in Xenopus oocytes have demonstrated that AZD3043 inhibits acetylcholine-induced currents in a concentration-dependent manner, with a more potent inhibition of the adult muscle nAChR subtype compared to propofol.[6][7]

Early Phase Clinical Trials

The primary focus of the early clinical development of AZD3043 was to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers.

Phase 1 Dose-Escalation Study (NCT00984880)





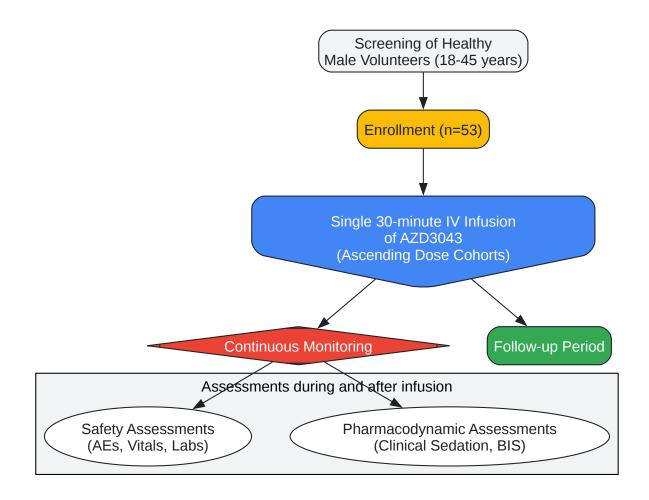


A Phase 1, single-center, open-label, dose-escalation study was conducted to evaluate the safety and tolerability of a 30-minute intravenous infusion of AZD3043 in healthy male volunteers.[3]

- Study Design: Sequential ascending-dose cohorts.[3]
- Participants: 53 healthy male volunteers, aged 18 to 45 years.
- Dosing: Single 30-minute intravenous infusion of AZD3043 at escalating dose rates.
- Assessments:
 - Safety: Adverse events, vital signs, blood gases, and laboratory values.[3]
 - Pharmacodynamics/Efficacy: Clinical signs of sedation/anesthesia and Bispectral Index
 (BIS) monitoring.[3]

The experimental workflow for this study can be summarized as follows:





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Figure 2: Experimental Workflow for the Phase 1 Dose-Escalation Study of AZD3043.

Table 1: Dose Cohorts in the Phase 1 Study[3]



Infusion Rate (mg/kg/h)
1
3
6
12
18
27
36
54
81

Table 2: Onset of Anesthesia and Recovery Time[3]

Infusion Rate Group (mg/kg/h)	Onset of Anesthesia (minutes)	Return of Response to Oral Command (minutes post-infusion)
12	29	3 (single subject)
81 (highest)	4	Median: 25

Table 3: Adverse Events Occurring in >1 Subject[3]

Adverse Event	Number of Subjects (n)
Headache	4
Erythema	3
Chest Discomfort	2
Nausea	2
Dyspnea	2



The study concluded that AZD3043 was well tolerated and exhibited a rapid onset and recovery, supporting its potential as a short-acting agent for anesthesia and sedation.[3] Involuntary movements were noted at higher doses.[1]

Population Pharmacokinetic and Pharmacodynamic Modeling Studies

Data from two clinical studies involving 125 healthy volunteers were used to develop a population PK/PD model for AZD3043.[2]

- Study Design: Data pooled from two studies.[2]
- Participants: 125 healthy volunteers.[2]
- Dosing Regimens:[2]
 - 1-minute bolus (1-6 mg/kg)
 - 30-minute infusion (1-81 mg/kg/h)
 - Bolus followed by a 30-minute infusion (0.8 + 10, 1 + 15, 3 + 30, and 4 + 40 mg/kg bolus + mg/kg/h infusion)
- Assessments:
 - Pharmacokinetics: Arterial and venous plasma concentrations of AZD3043.[2]
 - Pharmacodynamics: Bispectral Index (BIS).[2]
- Modeling: Population PK/PD analysis was performed using NONMEM.[2]

Table 4: Population Pharmacokinetic Parameters of AZD3043[2]



Parameter	Value	Notes
Systemic Clearance	2.2 L/min (95% CI: 2.12-2.25)	High clearance, consistent with rapid esterase metabolism.
Apparent Volume of Distribution (Total)	15 L (lowest dose) - 37 L (greatest dose)	Dose-dependent, increasing with higher doses.
Elimination Half-life	Short	A specific value was not provided, but described as short due to high clearance and low volume of distribution.

Table 5: Population Pharmacodynamic Parameters of AZD3043 (BIS as endpoint)[2]

Parameter	Value	Notes
EC ₅₀ (Effect-site concentration for 50% effect)	15.6 μg/mL	Between-subject variability was 37%.
γ (Hill coefficient)	1.7	Describes the steepness of the concentration-effect relationship.
k _{e0} half-life (equilibration rate constant)	1.1 minutes	Describes the delay between plasma concentration and effect at the effect site.

The modeling indicated that AZD3043 has a high clearance and a low, but dose-dependent, apparent volume of distribution, resulting in a short half-life. The distribution to the effect site is rapid, which, combined with the short plasma half-life, leads to a fast onset and offset of its effects on the BIS.[2]

Preclinical Pharmacology

Preclinical studies in various animal models provided the foundational knowledge for the clinical development of AZD3043.



Experimental Protocols

- In Vitro Studies:
 - GABA-A Receptor Modulation: Effects of AZD3043 on GABA-A receptor-mediated chloride currents were studied in embryonic rat cortical neurons.[4]
 - Radioligand Binding: Inhibition of [35S]tert-butylbicyclophosphorothionate binding to GABA-A receptors was assessed.[4]
 - Metabolic Stability: Hydrolysis of AZD3043 was evaluated in whole blood and liver microsomes from humans and animals.[1][4]
- In Vivo Studies:
 - Sedative/Hypnotic Effects: The duration of the loss of righting reflex and effects on the electroencephalograph (EEG) were assessed in rats following bolus or infusion administration.[4]
 - Pharmacokinetic/Pharmacodynamic Modeling: A mixed-effects kinetic-dynamic model was developed in minipigs.[4]

Key Preclinical Findings

- AZD3043 potentiated GABA-A receptor-mediated chloride currents and inhibited radioligand binding, confirming its mechanism of action.[1][4]
- The compound was rapidly hydrolyzed in human and animal liver microsomes, indicating a rapid metabolic clearance.[1][2][4]
- In rats and pigs, AZD3043 was shorter acting compared to propofol.[1][4]
- Computer simulations using the porcine model demonstrated very short 50% and 80% decrement times that were independent of the infusion duration, highlighting its potential for predictable recovery even after long-term administration.[1][4]

Summary and Future Directions

Foundational & Exploratory





The early phase clinical trials of AZD3043 have demonstrated that it is a sedative-hypnotic agent with a favorable pharmacokinetic and pharmacodynamic profile for indications requiring rapid onset and offset of action. Its high clearance and short, dose-dependent half-life contribute to a predictable and rapid recovery. The safety profile in healthy volunteers was acceptable, with a dose-escalation study establishing a range of tolerated infusion rates.

While the initial clinical data are promising, further studies in patient populations are necessary to fully characterize its efficacy and safety in a clinical setting. The observation of involuntary movements at higher doses warrants further investigation. The outlook for the further development of AZD3043 is uncertain.[1] Nevertheless, the data gathered from its early clinical evaluation provide valuable insights for the development of future short-acting intravenous anesthetic agents.

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